Cas no 94948-82-0 (Somatoliberin (sheephypothalamus) (9CI))

Somatoliberin (sheep hypothalamus) (9CI) is a hypothalamic peptide hormone that stimulates the release of growth hormone (GH) from the pituitary gland. Derived from sheep hypothalamus, this biologically active peptide is utilized in research applications to study GH regulation and hypothalamic-pituitary function. Its high purity and specificity make it a valuable tool for investigating growth hormone secretion mechanisms, endocrine disorders, and potential therapeutic interventions. The product is characterized by its stability and reproducibility, ensuring reliable experimental outcomes. Suitable for in vitro and in vivo studies, somatoliberin serves as a critical reference standard in neuroendocrinology and metabolic research.
Somatoliberin (sheephypothalamus) (9CI) structure
94948-82-0 structure
Product name:Somatoliberin (sheephypothalamus) (9CI)
CAS No:94948-82-0
MF:C221H368N72O66S
MW:
CID:806770

Somatoliberin (sheephypothalamus) (9CI) Chemical and Physical Properties

Names and Identifiers

    • Somatoliberin (sheephypothalamus) (9CI)
    • GRF (ovine, caprine)
    • GRF (ovine, caprine) ,Somatocrinin (ovine, caprine)
    • Growth hormone releasing factor, ovine
    • GROWTH HORMONE-RELEASING FACTOR (OVINE, CAPRINE)
    • TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-ILE-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-ASN-ARG-GLN-GLN-GLY-GLU-ARG-ASN-GLN-GLU-GLN-GLY-ALA-LYS-VAL-ARG-LEU-NH2
    • H-TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-ILE-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-ASN-ARG-GLN-GLN-GLY-GLU-ARG-ASN-GLN-GLU-GLN-GLY-ALA-LYS-VAL-ARG-LEU-NH2
    • GRF (OVINE)
    • GRF (1-44) (OVINE)
    • GRF (1-44) (OVINE, CAPRINE)
    • GROWTH HORMONE RELEASING FACTOR (1-44) (OVINE)
    • GROWTH HORMONE-RELEASING FACTOR (1-44) (OVINE, CAPRINE)
    • GHRF OVINE

Somatoliberin (sheephypothalamus) (9CI) Security Information

  • Storage Condition:-15°C

Somatoliberin (sheephypothalamus) (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
LKT Labs
G2873-1 mg
Growth Hormone Releasing Factor, sheep
94948-82-0 ≥95%
1mg
$578.70 2023-07-11
LKT Labs
G2873-0.5mg
Growth Hormone Releasing Factor, sheep
94948-82-0 ≥95%
0.5mg
$358.50 2024-05-21
LKT Labs
G2873-2.5 mg
Growth Hormone Releasing Factor, sheep
94948-82-0 ≥95%
2.5 mg
$1,023.60 2023-07-11
AAPPTec
P001732-5mg
Growth Hormone Releasing Factor, ovine
94948-82-0
5mg
$1.650.00 2024-07-19
LKT Labs
G2873-0.5 mg
Growth Hormone Releasing Factor, sheep
94948-82-0 ≥95%
0.5 mg
$341.40 2023-07-11
AAPPTec
P001732-10mg
Growth Hormone Releasing Factor, ovine
94948-82-0
10mg
$2.750.00 2024-07-19
AAPPTec
P001732-1mg
Growth Hormone Releasing Factor, ovine
94948-82-0
1mg
$550.00 2024-07-19
A2B Chem LLC
AX44754-5mg
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt
94948-82-0
5mg
$2042.00 2024-07-18
A2B Chem LLC
AX44754-1mg
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt
94948-82-0
1mg
$748.00 2024-07-18
A2B Chem LLC
AX44754-10mg
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt
94948-82-0
10mg
$3336.00 2024-07-18

Additional information on Somatoliberin (sheephypothalamus) (9CI)

Recent Advances in Somatoliberin (sheep hypothalamus) (9CI) Research: Insights from Chemical and Biological Studies

Somatoliberin (sheep hypothalamus) (9CI), a peptide hormone also known as growth hormone-releasing hormone (GHRH), plays a pivotal role in the regulation of growth hormone (GH) secretion from the anterior pituitary. The compound with the CAS number 94948-82-0 has been the subject of extensive research due to its potential therapeutic applications in growth disorders, metabolic diseases, and age-related conditions. This research briefing synthesizes the latest findings on Somatoliberin (sheep hypothalamus) (9CI), focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.

Recent studies have elucidated the structural and functional characteristics of Somatoliberin (sheep hypothalamus) (9CI), particularly its interaction with the GHRH receptor (GHRHR). Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided high-resolution insights into the binding dynamics of this peptide. These findings are instrumental in the design of synthetic analogs with enhanced stability and bioactivity, which could overcome the limitations of natural Somatoliberin, such as rapid degradation in vivo.

In the context of therapeutic applications, preclinical studies have demonstrated the efficacy of Somatoliberin (sheep hypothalamus) (9CI) in stimulating GH secretion in animal models. Notably, research has highlighted its potential in treating growth hormone deficiency (GHD) and improving muscle mass and bone density in aging populations. Clinical trials are currently exploring the use of Somatoliberin analogs in combination with other growth-promoting agents to optimize therapeutic outcomes while minimizing side effects.

Another emerging area of research involves the role of Somatoliberin in metabolic regulation. Studies have shown that this peptide influences glucose metabolism and insulin sensitivity, suggesting its utility in managing metabolic syndromes such as diabetes and obesity. Furthermore, investigations into the neuroprotective effects of Somatoliberin have revealed its potential in mitigating neurodegenerative diseases, although this area requires further validation through rigorous clinical studies.

Despite these promising developments, challenges remain in the formulation and delivery of Somatoliberin-based therapies. Issues such as peptide stability, bioavailability, and targeted delivery are critical areas of ongoing research. Innovations in drug delivery systems, including nanoparticle-based carriers and sustained-release formulations, are being explored to address these challenges and enhance the clinical applicability of Somatoliberin (sheep hypothalamus) (9CI).

In conclusion, the latest research on Somatoliberin (sheep hypothalamus) (9CI) underscores its multifaceted role in endocrinology and metabolism. The compound's ability to modulate GH secretion and its broader physiological effects make it a valuable candidate for therapeutic development. Future studies should focus on optimizing its pharmacological profile and translating preclinical findings into clinical practice, paving the way for novel treatments in growth and metabolic disorders.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd